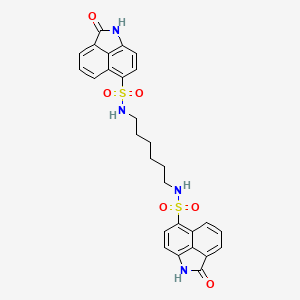
3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2361636-15-7 . It has a molecular weight of 244.16 . The IUPAC name for this compound is 3-(dimethylamino)piperidine-3-carboxamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)4-3-5-10-6-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H . This indicates that the compound has a piperidine ring with a dimethylamino group and a carboxamide group attached to it .Aplicaciones Científicas De Investigación
Allosteric Modulation of CB1 Receptor
3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride derivatives have been investigated for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Research has revealed key structural requirements for allosteric modulation, such as the chain length at the C3-position and the amino substituent on the phenyl ring. One study identified a potent CB1 allosteric modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which displayed high binding affinity and cooperativity (Khurana et al., 2014).
Reversible Hydrogen Storage for Fuel Cells
Substituted piperidines, including derivatives of 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride, have been compared for their potential as reversible organic hydrogen storage liquids in hydrogen-powered fuel cells. Theoretical and experimental results suggest that certain structural features, such as electron donating or conjugated substituents, can greatly increase the rate of catalytic dehydrogenation (Cui et al., 2008).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, its derivatives have been used in the synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes, demonstrating significant cytotoxic activity against human tumor cell lines (Vosooghi et al., 2010).
Drug Repositioning Research
In drug repositioning research, a transcriptome-based approach was used to identify new target proteins of KR-37524, a compound related to 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride. This research suggests that transcriptome data can be effectively used to identify new targets of compounds (Lim et al., 2021).
Cytotoxic Properties in Cancer Research
A study on aminoalkyl and aminoalkanol derivatives of dicarboximides, including 3-(Dimethylamino)piperidine-3-carboxamide; dihydrochloride derivatives, showed high and selective cytotoxicity towards certain leukemia cells, suggesting potential applications in cancer research (Kuran et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(dimethylamino)piperidine-3-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)4-3-5-10-6-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQKXOJRQISEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCNC1)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)piperidine-3-carboxamide;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-isobutyrylpiperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2419037.png)




![N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2419046.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419048.png)



![1-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one](/img/structure/B2419055.png)
![Ethyl 5-bromo-4-methylbenzo[d]isoxazole-3-carboxylate](/img/structure/B2419056.png)
![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2419058.png)
